molecular formula C4H10O2 B572312 ACETALDEHYDE DIMETHYL ACETAL-D10 CAS No. 1219798-83-0

ACETALDEHYDE DIMETHYL ACETAL-D10

Cat. No.: B572312
CAS No.: 1219798-83-0
M. Wt: 100.183
InChI Key: SPEUIVXLLWOEMJ-LSURFNHSSA-N
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Description

Acetaldehyde dimethyl acetal-D10: is a deuterated form of acetaldehyde dimethyl acetal, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.

Biochemical Analysis

Biochemical Properties

Acetaldehyde Dimethyl Acetal-D10 is involved in various biochemical reactions. It is known to react with adjacent deoxyguanosine residues on oligonucleotides, forming reversible intrastrand crosslinks with the dGpdG sequence . This interaction with nucleic acids can have significant implications for cellular processes .

Cellular Effects

It is known that acetaldehyde, the parent compound, can cause significant cytotoxicity, DNA adduct level, DNA single/double-strand breakage, and chromosomal damage in cells . It is plausible that this compound may have similar effects.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of acetals through a nucleophilic addition of alcohols . This process is acid-catalyzed and results in the formation of geminal-diether derivatives of aldehydes or ketones .

Temporal Effects in Laboratory Settings

It is known that acetal formation, a reaction involving acetaldehyde, is reversible . This suggests that the effects of this compound may change over time, depending on the conditions of the experiment.

Metabolic Pathways

Acetaldehyde, the parent compound of this compound, is involved in several metabolic pathways. It is a metabolite of alcohol and can be further metabolized to form acetic acid . It is plausible that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldehyde dimethyl acetal-D10 can be synthesized from acetaldehyde and methanol in the presence of an acid catalyst. The reaction involves the formation of a hemiacetal intermediate, which further reacts with another molecule of methanol to form the acetal. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetal .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of deuterated methanol and acetaldehyde. The reaction is catalyzed by a Brønsted acid or a Lewis acid, such as boron trifluoride, and is carried out in the presence of a dehydrating agent to drive the equilibrium towards the formation of the acetal .

Chemical Reactions Analysis

Types of Reactions: Acetaldehyde dimethyl acetal-D10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetaldehyde dimethyl acetal-D10 has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for aldehydes and ketones.

    Biology: It is used in the study of metabolic pathways and enzyme mechanisms.

    Medicine: It is used in the development of pharmaceuticals and as a reference compound in mass spectrometry.

    Industry: It is used as a flavoring agent and in the production of various chemicals

Comparison with Similar Compounds

Uniqueness: Acetaldehyde dimethyl acetal-D10 is unique due to the presence of deuterium, which makes it useful in studies involving isotopic labeling and mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for the tracking of the compound in various chemical and biological processes .

Properties

CAS No.

1219798-83-0

Molecular Formula

C4H10O2

Molecular Weight

100.183

IUPAC Name

1,1,1,2-tetradeuterio-2,2-bis(trideuteriomethoxy)ethane

InChI

InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3/i1D3,2D3,3D3,4D

InChI Key

SPEUIVXLLWOEMJ-LSURFNHSSA-N

SMILES

CC(OC)OC

Synonyms

ACETALDEHYDE DIMETHYL ACETAL-D10

Origin of Product

United States

Synthesis routes and methods I

Procedure details

and L represents a single bond) can be prepared by taking the above compound (4a; wherein X1′ represents a halogen atom, preferably a bromine atom or an iodine atom) as the starting material, converting it into a vinyl derivative (4a; wherein X1′ represents CH2═CH—) by Stille coupling reaction well known to those skilled in the art, carrying out a 1,3-dipolar addition according to the description in K. Achiwa et al., Chem. Pharm. Bull. (1985, Vol. 33, No. 7, p. 2762-2766) to form a N-benzylpyrrolidine ring, and then carrying out the N-benzyl group elimination. The above 1,3-dipolar addition is well known to those skilled in the art, wherein the reaction is carried out in an inert solvent such as dichloromethane, at room temperature, using at least 1 equivalent of commercially available N-benzylic-N-(methoxymethyl)-N-trimethylsilylmethylamine with respect to the starting material vinyl derivative (4a), with the addition of an acid catalyst, most preferably trifluoroacetic acid, and 1,3-dipolar cycloaddition occurs between azothinylide generated in the reaction system under the acidic conditions and vinyl group of the compound (4a), to form the corresponding pyrrolidine ring. As having an electron-attracting functional group on the aromatic ring that is to be bonded to the vinyl group is advantageous for cyclization due to frontier orbital energy reasons necessary for cyclization, as taught in E. Laborde, Tetrahedron Lett., 1992, Vol. 33, No. 44, p. 6607-6610, it is convenient for the present reaction to accomplish the desired reaction when the compound (4a) has nitro group at the o-position of the vinyl group, specifically as will be described in the following Preparation Example 103. The N-benzyl group elimination can be carried out by the reaction well known to those skilled in the art, and examples include catalytic hydrogenation and the like using a noble metal catalyst such as nickel, palladium or platinum; however, to prevent the nitro group from being reduced, it is preferable to use a effective dealkylation agent (preferably 1-chloroethyl chloroformate (ACE-Cl)) that is a tertiary amine, as described in R. A. Olofson et al., J. Org. Chem., 1984, Vol. 49, No. 11, p. 2081-2082. The reaction temperature should be a temperature that is sufficient to complete the 1-chloroethoxycarbonylation that occurs concomitantly with dealkylation, and preferably from 60° C. to 150° C. The solvent used in the present reaction varies depending on the starting material, the reagent and the like, and examples of the preferred solvent include a halogen solvent such as dichloromethane, chloroform or 1,2-dichloroethane, a hydrocarbon solvent such as benzene or toluene, and more preferably 1,2-dichloroethane or toluene. Since 1-chloroethoxycarbonyl group decomposes to produce acetaldehyde dimethylacetal and carbon dioxide by adding methanol and heating (preferably 60° C. to 150° C.), the desired debenzylation can be achieved. When water solubility of the pyrrolidine compound (4b) is high and purification/isolation by extraction operation is difficult, the desired pyrrolidine compound (4b) with high purity is obtained by N-tert-butoxycarbonyl (Boc)-derivatization (refer to the following Preparation Example 19) of the crude product by the method well known to those skilled in the art and purification by the well known column chromatography, and then carrying out the Boc-removal which is well known to those skilled in the art, with an acidic solvent, preferably trifluoroacetic acid (refer to the following Example 215), specifically as will be described in the following Preparation Example 104. [Preparation of Compound (15)]
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Synthesis routes and methods II

Procedure details

960 g of catalyst J synthesized according to Example 3 was charged into a reactor of 2 m length and 29 mm diameter, maintained at a temperature of 300° C., then 690 g of mixture with a content of 24.5 weight percent of methanol, 2.1 weight percent of acetaldehyde and 73.4 weight percent of DMA was passed through the reactor per hour and the reaction gas was directly rectified by distillation in a column. At the column head, vinyl methyl ether was isolated with a selectivity of 99.1%, relative to the 90.6% of DMA which had reacted. In addition to vinyl methyl ether, the distillate contained 2.8 weight percent of acetaldehyde. Unreacted DMA and methanol which had been formed as well as methanol in the feed remained completely in the bottoms.
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Yield
90.6%

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